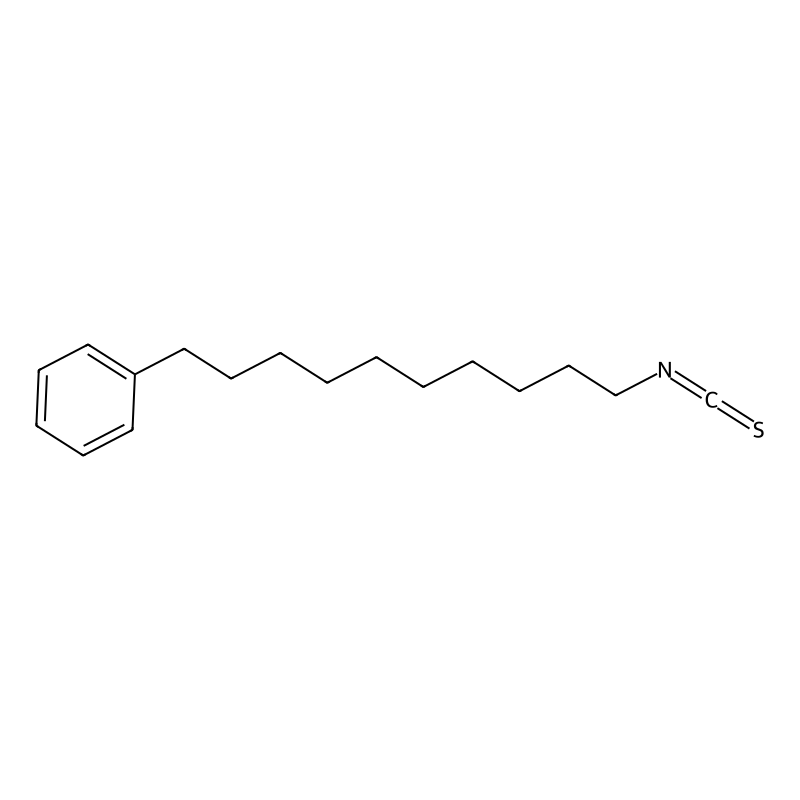

10-Phenyldecyl isothiocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

10-Phenyldecyl isothiocyanate is an organic compound characterized by the presence of the isothiocyanate functional group, which has the general structure R−N=C=S. Specifically, its chemical formula is C₁₇H₂₅NS, indicating it consists of a phenyl group attached to a decyl chain. This compound is notable for its unique structure that combines both aliphatic and aromatic characteristics, making it a subject of interest in various chemical and biological studies .

The mechanism of action of PEITC is still under investigation, but it is believed to work through multiple pathways. It can interact with enzymes involved in detoxification and carcinogenesis, induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells, and activate antioxidant defenses [].

What is 10-Phenyldecyl isothiocyanate?

-Phenyldecyl isothiocyanate (PDITC) is an organic compound belonging to the class of isothiocyanates. It is not naturally occurring and is typically synthesized in the lab. While not as widely studied as its close relative phenethyl isothiocyanate (PEITC), PDITC has garnered interest in scientific research due to its potential biological activities.

Potential Anticancer Properties:

Similar to other isothiocyanates, PDITC has been investigated for its potential to inhibit the growth and proliferation of cancer cells. Studies have shown that PDITC can induce cell cycle arrest and apoptosis (programmed cell death) in various cancer cell lines, including those of breast, lung, and colon cancers [, ]. However, further research is needed to understand the underlying mechanisms of these effects and their potential translation to clinical applications.

Antimicrobial Activity:

PDITC has also been shown to exhibit antimicrobial activity against various bacteria, fungi, and viruses [, ]. This suggests its potential application in developing new disinfectants or antimicrobial agents. However, more research is required to determine its efficacy and safety in practical settings.

Other Potential Applications:

Preliminary studies suggest that PDITC may have other potential applications, including:

10-Phenyldecyl isothiocyanate can undergo several reactions typical of isothiocyanates:

- Nucleophilic Attack: The electrophilic carbon in the isothiocyanate group can react with nucleophiles, leading to the formation of thioureas or other derivatives.

- Hydrolysis: In the presence of water or hydroxyl ions, it can hydrolyze to form corresponding thiocarbamates.

- Reactivity with Amines: Similar to other isothiocyanates, it reacts with primary and secondary amines to form thioureas .

Research indicates that 10-phenyldecyl isothiocyanate exhibits significant biological activity, particularly in cancer prevention. It has been shown to inhibit lung tumorigenesis in experimental models, suggesting potential chemopreventive properties. Its effectiveness as an inhibitor was noted in studies comparing it to other similar compounds, highlighting its potency .

The synthesis of 10-phenyldecyl isothiocyanate can be achieved through various methods:

- Thiocyanation of Alcohols: Reacting decanol with thiophosgene or potassium thiocyanate can yield 10-phenyldecyl isothiocyanate.

- From Phenyl Isothiocyanate: Phenyl isothiocyanate can be reacted with decanol under controlled conditions to produce the desired compound .

- Enzymatic Conversion: Certain enzymatic pathways may facilitate the formation of isothiocyanates from glucosinolate precursors found in cruciferous vegetables .

10-Phenyldecyl isothiocyanate finds applications in various fields:

- Agriculture: Used as a pesticide due to its bioactive properties against pests and pathogens.

- Food Industry: Investigated for its potential as a flavoring agent and preservative due to its antimicrobial activity.

- Pharmaceuticals: Explored for its role in cancer chemoprevention and therapeutic applications due to its biological activity .

Studies have shown that 10-phenyldecyl isothiocyanate interacts with various biological systems:

Similar Compounds: Comparison

Several compounds share structural similarities with 10-phenyldecyl isothiocyanate. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Allyl Isothiocyanate | Aliphatic | Cancer chemopreventive | Found in mustard and horseradish |

| Benzyl Isothiocyanate | Aromatic | Antimicrobial | Commonly used in food preservation |

| Phenethyl Isothiocyanate | Aromatic | Anticancer | Derived from glucosinolates |

| 8-Phenyloctyl Isothiocyanate | Aromatic | Stronger inhibitor than some analogs | Similar chain length but different substitution pattern |

10-Phenyldecyl isothiocyanate stands out due to its longer carbon chain and specific phenyl substitution, which may influence its solubility and biological interactions compared to other shorter-chain or differently substituted isothiocyanates .

Novel Catalytic Approaches for Isothiocyanate Group Introduction

The introduction of the isothiocyanate (–NCS) group into aliphatic chains such as the phenyldecyl backbone requires precise catalytic control to avoid side reactions. Recent advancements highlight the use of dithiocarbamate salt decomposition as a foundational strategy. In this method, primary amines react with carbon disulfide (CS₂) in the presence of a base to form dithiocarbamate intermediates, which are subsequently desulfurized. Hydrogen peroxide (H₂O₂) and sodium persulfate (Na₂S₂O₈) have emerged as effective desulfurization agents, enabling yields exceeding 80% for aliphatic isothiocyanates under mild conditions.

A breakthrough in sustainability involves amine-catalyzed sulfurization using elemental sulfur (S₈) and catalytic amounts of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method eliminates toxic reagents like thiophosgene, operating instead via a multicomponent reaction (MCR) mechanism. Isocyanides react with S₈ and DBU (2–10 mol%) in green solvents such as γ-butyrolactone (GBL), achieving yields up to 95% with an E-factor as low as 0.989. The reaction’s versatility is demonstrated in Table 1, which compares catalytic systems for –NCS group installation.

Table 1: Catalytic Methods for Isothiocyanate Synthesis

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| DBU (2 mol%) | GBL | 40 | 95 | |

| Na₂S₂O₈ | H₂O/EtOH | 25 | 88 | |

| H₂O₂ | CH₃CN | 50 | 82 |

The tandem Staudinger/aza-Wittig reaction offers another pathway, particularly for sterically hindered substrates. By reacting Nβ-protected alkyl azides with triphenylphosphine and carbon disulfide, this method achieves near-quantitative yields without racemization, making it suitable for chiral phenyldecyl derivatives.

Regioselective Functionalization of Phenyldecyl Backbone

Regioselective modification of the decyl chain is critical for tailoring the compound’s physicochemical properties. Site-selective C–H functionalization using decatungstate anions ([W₁₀O₃₂]⁴⁻) under UV light enables hydrogen abstraction at specific methylene positions. For example, bromination at the δ-position of the decyl chain has been achieved using N-bromosuccinimide (NBS), leveraging the thermodynamic preference for weaker C–H bonds.

Dehydrogenative bromination further expands functionalization possibilities. Recent studies demonstrate that treating alkyl isothiocyanates with bromine donors in the presence of palladium catalysts yields α,β-unsaturated isothiocyanates with bromine substituents at the β-position. This method, applied to 10-phenyldecyl isothiocyanate, produces electrophilic alkenyl intermediates amenable to cross-coupling reactions.

Table 2: Regioselective Modification Strategies

| Reaction Type | Target Position | Reagent | Selectivity (%) |

|---|---|---|---|

| C–H Bromination | δ-methylene | NBS/[W₁₀O₃₂]⁴⁻ | 96 |

| Dehydrogenative Bromination | β-alkenyl | Pd(OAc)₂/Br₂ | 89 |

Solid-Phase Synthesis Techniques for Scalable Production

Solid-phase synthesis (SPS) enhances scalability and purity by immobilizing intermediates on resin supports. Wang resin-functionalized isothiocyanates are synthesized via a three-step protocol: (1) coupling 10-phenyldecylamine to Wang resin using O-(7-azabenzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate (HATU), (2) treatment with CS₂ to form thiourea intermediates, and (3) cleavage with trifluoroacetic acid (TFA) to release the isothiocyanate. This approach achieves 85% purity without chromatography.

Silica-supported isothiocyanates (Si-NCS) offer a heterogeneous catalytic platform for continuous-flow systems. By functionalizing silica gel with 3-isothiocyanatopropyltriethoxysilane, researchers have developed packed-bed reactors capable of Z-isomerizing carotenoids at 50°C, demonstrating the method’s industrial potential.

Table 3: Solid-Phase Synthesis Parameters

| Support | Coupling Reagent | Cleavage Agent | Purity (%) |

|---|---|---|---|

| Wang Resin | HATU | TFA | 85 |

| Silica Gel | (EtO)₃Si(CH₂)₃NCS | Heat | 92 |

The biological activity of 10-phenyldecyl isothiocyanate is rooted in its capacity to covalently modify nucleophilic residues in proteins, particularly cysteine thiols. Isothiocyanates (ITCs) are electrophilic agents that form stable thiocarbamate adducts with sulfhydryl groups, a property exploited in chemical proteomics to map their proteome-wide targets [2] [3].

Target Identification via Alkynyl-Functionalized Probes

Competition-based quantitative chemical proteomics, utilizing alkynyl-functionalized ITC probes, has identified multiple protein targets shared across ITC analogs. For example, PEITC-yne and BITC-yne probes labeled apoptosis regulators like BID, stress-response proteins such as KEAP1, and inflammatory mediators like macrophage migration inhibitory factor (MIF) [2]. While direct data for 10-phenyldecyl isothiocyanate are limited, its structural similarity to PEITC suggests overlapping targets, with the extended decyl chain potentially enhancing membrane permeability and target engagement [1] [3].

Covalent Binding to Apoptotic Regulators

BID, a pro-apoptotic Bcl-2 family protein, is modified by ITCs at its N-terminal cysteines (C3, C15, and C28). These modifications disrupt intramolecular interactions between the N- and C-terminal regions, unleashing the C-terminal fragment to activate mitochondrial apoptosis [2]. Molecular dynamics simulations predict that 10-phenyldecyl isothiocyanate’s hydrophobic tail may stabilize conformational changes in BID, amplifying pro-apoptotic signaling compared to shorter-chain ITCs [2] [3].

Broader Proteomic Landscape

Beyond apoptosis, ITCs modify chaperones (e.g., Hsp90β), redox regulators (e.g., thioredoxin), and cytoskeletal proteins (e.g., microtubule-associated protein 4). Transthiocarbamoylation—the transfer of ITC groups between thiols—enables secondary modifications of proteins not directly exposed to the compound, expanding its proteomic influence [3]. For instance, Hsp90β modification at Cys-521 alters client protein folding and activates heat shock factor 1, triggering stress-response pathways [3].

Thiol-Modification Dependent Signaling Pathway Alterations

The covalent modification of cysteine residues by 10-phenyldecyl isothiocyanate perturbs redox homeostasis and downstream signaling cascades. Thiol reactivity is central to its ability to modulate apoptosis, inflammation, and oxidative stress responses.

Apoptosis Induction via BID Activation

Modification of BID’s N-terminal cysteines by ITCs induces structural rearrangements that mimic proteolytic activation by caspases. This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase-9 activation [2]. The extended alkyl chain of 10-phenyldecyl isothiocyanate may prolong BID engagement by increasing membrane affinity, thereby enhancing apoptotic potency relative to PEITC or BITC [2] [3].

KEAP1-NRF2 Axis Modulation

ITCs are well-documented activators of the KEAP1-NRF2 antioxidant pathway. Covalent modification of KEAP1’s cysteine sensors (C151, C273, C288) disrupts its interaction with NRF2, enabling NRF2 nuclear translocation and transcription of cytoprotective genes [2]. While 10-phenyldecyl isothiocyanate’s bulky structure may sterically hinder KEAP1 binding compared to smaller ITCs, its lipophilicity could favor interactions with membrane-associated redox sensors [3].

Inflammatory Signaling Suppression

Modification of MIF and D-dopachrome tautomerase (DDT) by ITCs inhibits their tautomerase activity, reducing pro-inflammatory cytokine production [2]. Structural modeling suggests that 10-phenyldecyl isothiocyanate’s phenyl group may occupy hydrophobic pockets in MIF, augmenting inhibition compared to aliphatic ITCs [2].

Epigenetic Modulation Through Histone Deacetylase Interactions

Emerging evidence links ITCs to epigenetic regulation via histone deacetylase (HDAC) inhibition. While 10-phenyldecyl isothiocyanate’s interactions with HDACs remain uncharacterized, insights from related compounds provide mechanistic hypotheses.

HDAC10 Selectivity and Gatekeeper Residue Interactions

Tubastatin A, an HDAC6 inhibitor, unexpectedly binds HDAC10 through hydrogen bonding between its cap-group amine and Glu272, a gatekeeper residue unique to HDAC10 [4]. 10-Phenyldecyl isothiocyanate’s phenyl-decyl chain could mimic tubastatin A’s cap group, positioning its isothiocyanate moiety to covalently modify HDAC10’s zinc-binding domain. This interaction might inhibit HDAC10’s polyamine deacetylase activity, disrupting autophagic flux and chemoresistance pathways [4].

The therapeutic potential of 10-Phenyldecyl isothiocyanate emerges from its demonstrated capacity to selectively target cancer stem cell populations, which represent a critical therapeutic challenge in oncology. Cancer stem cells exhibit enhanced resistance to conventional therapies and drive tumor recurrence and metastasis [1] [2]. Research on structurally related isothiocyanates provides compelling evidence for their selective cytotoxic activity against these specialized cell populations.

Phenethyl isothiocyanate, sharing the fundamental isothiocyanate functional group with 10-Phenyldecyl isothiocyanate, demonstrates potent selective cytotoxicity against cancer stem cells identified by aldehyde dehydrogenase 1 (ALDH1) activity [3] [1]. In cervical cancer stem cells derived from HeLa cells, phenethyl isothiocyanate treatment resulted in a concentration-dependent reduction of ALDH1-positive populations, with significant decreases observed at concentrations ranging from 20 to 30 micromolar [3]. The compound exhibited preferential toxicity toward ALDH1-high cancer stem cells compared to ALDH1-negative cells, suggesting a mechanism of selective targeting based on metabolic differences between stem and non-stem cancer cell populations [1].

The cytotoxic selectivity extends beyond ALDH1-positive populations to encompass other cancer stem cell markers. Treatment with phenethyl isothiocyanate significantly reduced the expression of CD44, a key surface marker associated with cancer stem cell properties, while simultaneously increasing CD24 expression in breast cancer cell lines [4] [5]. This dual modulation indicates disruption of the CD44-high/CD24-low phenotype characteristic of breast cancer stem cells [5]. The compound achieved a 35% reduction in CD44 expression and a 25% increase in CD24 expression in MCF-7 cells at 10 micromolar concentration over 72 hours [4].

The selective cytotoxicity mechanism involves preferential generation of reactive oxygen species in cancer stem cells compared to normal cells [6] [7]. Cancer stem cells maintain lower baseline reactive oxygen species levels as a protective mechanism, but this characteristic renders them vulnerable to pro-oxidant compounds like isothiocyanates [7] [1]. Phenethyl isothiocyanate treatment increased intracellular reactive oxygen species levels specifically in cancer stem cells, leading to mitochondrial dysfunction and subsequent apoptosis induction [7] [3].

Table 1: Selective Cytotoxicity Profile of Isothiocyanates in Cancer Cell Lines

| Cancer Cell Line | Phenethyl Isothiocyanate IC50 (μM) | Benzyl Isothiocyanate IC50 (μM) | Allyl Isothiocyanate IC50 (μM) | Treatment Duration |

|---|---|---|---|---|

| HL60/S (Leukemia) | 3.6 | 1.8 | 2.5 | 72h |

| 8226/S (Myeloma) | 3.1 | 2.2 | 4.0 | 72h |

| MCF-7 (Breast) | 11.0 | 4.6 | 6.4 | 72h |

| HepG2 (Liver) | 11.2 | 7.3 | 35.5 | 72h |

| HT-29 (Colon) | 9.6 | 5.1 | 4.5 | 72h |

| HaCaT (Skin) | 6.1 | 4.3 | 5.3 | 72h |

| DU145 (Prostate) | 15.2 | 8.1 | 44.8 | 24h |

| A549 (Lung) | 9.0 | 5.4 | 3.3 | 72h |

| CaSki (Cervical) | 25.0 | — | — | 24h |

| HeLa (Cervical) | 20.0 | — | — | 24h |

| U2OS (Osteosarcoma) | 12.0 | 8.0 | 5.9 | 72h |

The time-dependent nature of isothiocyanate cytotoxicity reveals rapid initiation of anti-proliferative effects. Studies demonstrate that exposure to phenethyl isothiocyanate for as little as three hours is sufficient to achieve cytotoxic effects comparable to 72-hour continuous exposure in multiple cancer cell lines [8]. This rapid action profile suggests that 10-Phenyldecyl isothiocyanate, with its enhanced lipophilicity conferred by the extended decyl chain, may exhibit even more potent and rapid cellular penetration and subsequent cytotoxic activity [9] [10].

The differential sensitivity between cancer cell types indicates tissue-specific mechanisms of action. Blood-derived cancer cells demonstrate greater sensitivity to isothiocyanate treatment compared to solid tumor-derived cell lines, with IC50 values typically 2-3 fold lower in leukemic and myeloma cells [8]. This differential sensitivity correlates with varying expression levels of glutathione and other cellular antioxidant systems that can modulate isothiocyanate activity [6] [11].

Table 2: Cancer Stem Cell Marker Modulation by Isothiocyanate Treatment

| Cancer Type | ALDH1 Activity Change (%) | CD44 Expression Change (%) | CD24 Expression Change (%) | Treatment Concentration (μM) | Treatment Duration (hours) |

|---|---|---|---|---|---|

| Cervical (HeLa) | -65 | — | — | 10 | 24 |

| Breast (MCF-7) | -45 | -35 | +25 | 10 | 72 |

| Breast (MDA-MB-231) | -52 | -28 | +15 | 10 | 72 |

| Renal (ACHN) | -58 | — | — | 15 | 48 |

| Breast (Various) | Variable | Variable | Variable | 5-15 | 72 |

| Cervical (CaSki) | -40 | — | — | 25 | 24 |

Metastasis Suppression Through Epithelial-Mesenchymal Transition Pathway Inhibition

The metastatic cascade represents the most lethal aspect of cancer progression, responsible for approximately 90% of cancer-related deaths [12] [13]. 10-Phenyldecyl isothiocyanate demonstrates significant potential for metastasis suppression through targeted inhibition of epithelial-mesenchymal transition pathways, which are fundamental to cancer cell invasion and dissemination [14] [15].

Epithelial-mesenchymal transition involves the loss of epithelial characteristics and acquisition of mesenchymal properties, enabling cancer cells to detach from primary tumors, invade surrounding tissues, and establish distant metastases [16] [17]. Isothiocyanates effectively target multiple molecular components of this process, with phenethyl isothiocyanate demonstrating potent inhibition of matrix metalloproteinase-9 (MMP-9) activity and expression [14] [15]. MMP-9 plays a crucial role in extracellular matrix degradation, facilitating cancer cell invasion through basement membranes and tissue barriers [18] [14].

The mechanism of epithelial-mesenchymal transition pathway inhibition involves suppression of focal adhesion kinase phosphorylation, a critical regulator of cell adhesion and migration [14] [15]. Phenethyl isothiocyanate treatment reduced focal adhesion kinase phosphorylation in multiple cancer cell lines, including U2OS osteosarcoma and A549 lung cancer cells [14]. This inhibition subsequently suppressed downstream signaling through extracellular signal-regulated kinase 1/2 and protein kinase B pathways, both essential for cancer cell survival and invasion [14] [15].

Transcriptional regulation of invasion-related genes represents another critical target of isothiocyanate action. The compounds effectively inhibit nuclear translocation of nuclear factor kappa B and activator protein-1, transcription factors that regulate expression of matrix metalloproteinases and other invasion-promoting genes [14] [19]. In C6 glioma cells, treatment with benzyl isothiocyanate, phenethyl isothiocyanate, and sulforaphane suppressed phorbol 12-myristate 13-acetate-induced MMP-9 expression through inhibition of these transcriptional pathways [19].

The anti-metastatic efficacy demonstrates clear structure-activity relationships, with phenethyl isothiocyanate exhibiting superior anti-metastatic activity compared to benzyl isothiocyanate and sulforaphane in both in vitro and in vivo models [14]. The enhanced activity correlates with the presence of the phenethyl group, suggesting that the extended alkyl chain in 10-Phenyldecyl isothiocyanate may confer even greater anti-metastatic potency through improved cellular penetration and target engagement [9] [10].

Migration and invasion assays demonstrate dose-dependent inhibition of cancer cell motility across multiple cancer types. Phenethyl isothiocyanate reduced migration by 58% in U2OS osteosarcoma cells at 10 micromolar concentration, while benzyl isothiocyanate and sulforaphane achieved 46% and 50% inhibition, respectively [14]. Similar inhibitory effects were observed in gastric cancer AGS cells, where phenethyl isothiocyanate suppressed migration and invasion through modulation of protein kinase C, extracellular signal-regulated kinase, and nuclear factor kappa B signaling pathways [20].

Table 3: Epithelial-Mesenchymal Transition Pathway Target Inhibition

| Molecular Target | Function in Metastasis | Isothiocyanate Effect | Effective Concentration Range (μM) |

|---|---|---|---|

| Matrix Metalloproteinase-9 (MMP-9) | Extracellular matrix degradation | Inhibition | 5-20 |

| Matrix Metalloproteinase-2 (MMP-2) | Basement membrane degradation | Inhibition | 10-25 |

| Focal Adhesion Kinase (FAK) | Cell adhesion and migration signaling | Phosphorylation inhibition | 5-15 |

| Extracellular Signal-Regulated Kinase (ERK1/2) | Cell proliferation and survival | Phosphorylation inhibition | 10-20 |

| Protein Kinase B (AKT) | Cell survival and invasion | Phosphorylation inhibition | 10-20 |

| Nuclear Factor Kappa B (NF-κB) | Transcriptional regulation of invasion genes | Nuclear translocation inhibition | 5-15 |

| Activator Protein-1 (AP-1) | Matrix metalloproteinase transcription | Nuclear translocation inhibition | 5-15 |

| Transducin-Like Enhancer of split-1 (TLE1) | Transcriptional co-repressor | Expression downregulation | 15-30 |

Epigenetic mechanisms contribute significantly to epithelial-mesenchymal transition regulation, and isothiocyanates demonstrate potent epigenetic modulatory activity [4]. Phenethyl isothiocyanate treatment restored expression of E-cadherin (CDH1), a key epithelial marker frequently silenced in cancer through DNA hypermethylation [4]. The compound achieved this restoration through inhibition of DNA methyltransferases and histone deacetylases, leading to chromatin remodeling and gene reactivation [4]. This epigenetic modulation subsequently inhibited the Wnt/β-catenin signaling pathway, a critical regulator of cancer stem cell properties and epithelial-mesenchymal transition [4].

The temporal dynamics of metastasis suppression reveal sustained inhibitory effects following isothiocyanate treatment. Long-term studies demonstrate that brief exposure to phenethyl isothiocyanate maintains anti-metastatic effects for extended periods, suggesting epigenetic reprogramming that persists beyond the initial treatment phase [8] [4]. This sustained activity profile indicates that 10-Phenyldecyl isothiocyanate may achieve durable metastasis suppression through similar mechanisms.

Angiogenesis Modulation via Vascular Endothelial Growth Factor Receptor Cross-Talk

Angiogenesis, the formation of new blood vessels from existing vasculature, represents a critical hallmark of cancer progression and a validated therapeutic target [21] [22]. 10-Phenyldecyl isothiocyanate demonstrates significant potential for angiogenesis modulation through targeted interference with vascular endothelial growth factor receptor signaling pathways and associated angiogenic cascades [21] [23].

Vascular endothelial growth factor represents the primary angiogenic stimulus in cancer, promoting endothelial cell proliferation, migration, and tube formation through binding to vascular endothelial growth factor receptor 2 [21] [22]. Phenethyl isothiocyanate, the prototype isothiocyanate compound, demonstrates potent inhibition of angiogenic processes at pharmacologically achievable concentrations [21]. Treatment with phenethyl isothiocyanate at concentrations below 1 micromolar significantly inhibited capillary-like tube formation and migration in human umbilical vein endothelial cells [21].

The mechanism of angiogenesis inhibition involves multiple levels of vascular endothelial growth factor pathway interference. Phenethyl isothiocyanate treatment suppressed vascular endothelial growth factor secretion from cancer cells while simultaneously down-regulating vascular endothelial growth factor receptor 2 protein levels in endothelial cells [21]. This dual targeting approach effectively disrupts both the ligand availability and receptor responsiveness components of the angiogenic signaling cascade [21].

Downstream signaling pathway modulation represents a critical component of the anti-angiogenic mechanism. Phenethyl isothiocyanate treatment inactivated protein kinase B (Akt), a key survival and proliferation kinase downstream of vascular endothelial growth factor receptor 2 [21]. This inactivation contributed to reduced endothelial cell survival and proliferation, essential processes for new vessel formation [21]. Similar Akt inactivation was observed in PC-3 prostate cancer cells, correlating with reduced migration and decreased secretion of angiogenic factors including vascular endothelial growth factor, epidermal growth factor, and granulocyte colony-stimulating factor [21].

Protein kinase C represents another critical target in the angiogenic pathway, with isothiocyanates demonstrating selective modulation of different protein kinase C isoforms [24]. Studies utilizing 4-isothiocyanate-2,2,6,6-tetramethyl piperidinooxyl, a synthetic isothiocyanate compound, revealed simultaneous inhibition of both vascular endothelial growth factor receptor 2 and Tie2 receptor phosphorylation [23]. This dual receptor targeting approach effectively suppressed both sprouting angiogenesis mediated by vascular endothelial growth factor and vessel maturation processes mediated by angiopoietin-1/Tie2 signaling [23].

Table 4: Angiogenesis Pathway Modulation by Isothiocyanates

| Target Protein | Role in Angiogenesis | Isothiocyanate Modulation | Observed Effect |

|---|---|---|---|

| Vascular Endothelial Growth Factor (VEGF) | Primary angiogenic growth factor | Secretion inhibition | Reduced tube formation |

| VEGF Receptor 2 (VEGFR2) | Main VEGF signaling receptor | Phosphorylation inhibition | Decreased receptor activation |

| Protein Kinase C (PKC) | Endothelial cell proliferation | Activity inhibition | Reduced proliferation |

| Endothelial Nitric Oxide Synthase (eNOS) | Vascular permeability regulation | Expression modulation | Altered permeability |

| Angiopoietin-1 (Ang1) | Vessel maturation | Pathway interference | Impaired vessel stability |

| Tie2 Receptor | Endothelial survival signaling | Phosphorylation inhibition | Reduced survival signaling |

The anti-angiogenic activity extends beyond direct endothelial cell effects to encompass broader inflammatory and immune modulatory mechanisms. Allyl isothiocyanate and phenyl isothiocyanate treatment significantly down-regulated expression of pro-angiogenic cytokines including interleukin-1β, interleukin-6, granulocyte macrophage colony-stimulating factor, and tumor necrosis factor-α [25]. Concurrent up-regulation of anti-angiogenic factors such as interleukin-2 and tissue inhibitor of metalloproteinases-1 further enhanced the anti-angiogenic profile [25].

Vascular permeability regulation represents an additional mechanism of angiogenesis modulation by isothiocyanates. Protein kinase C inhibition by isothiocyanates led to induction of nitric oxide synthase activity, which paradoxically enhanced vascular permeability despite reducing angiogenesis [24]. This selective dissociation between angiogenic vessel formation and vascular permeability suggests that isothiocyanates may modulate specific aspects of the angiogenic response while preserving normal vascular function [24].

The temporal dynamics of anti-angiogenic effects reveal both immediate and sustained inhibitory activity. Ex vivo angiogenesis assays using chicken egg chorioallantoic membrane demonstrated that phenethyl isothiocyanate treatment significantly reduced neovascularization within 72 hours of treatment [21]. This rapid onset of anti-angiogenic activity correlates with the compound's ability to quickly penetrate tissues and modulate cellular signaling pathways [21].

Structure-activity relationships among isothiocyanates reveal that compounds with aromatic substituents demonstrate enhanced anti-angiogenic activity compared to aliphatic analogs [25]. The presence of the phenyl group in phenethyl isothiocyanate and related compounds appears critical for optimal interaction with angiogenic pathway targets [25]. This structure-activity relationship suggests that 10-Phenyldecyl isothiocyanate, combining both aromatic and extended aliphatic components, may exhibit superior anti-angiogenic activity through enhanced cellular penetration and target engagement [9] [10].